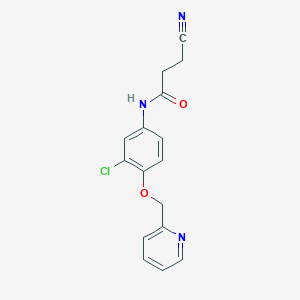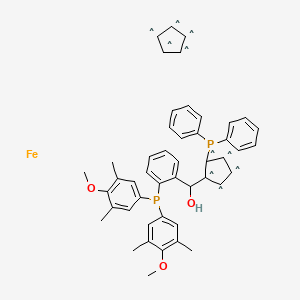
N-Boc-3,5-dichloro-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3,5-dichloro-L-tyrosine: is a derivative of L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. This compound is commonly used as an intermediate in the synthesis of peptides and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dichloro-L-tyrosine typically involves the protection of the amino group of 3,5-dichloro-L-tyrosine with a Boc group. This is achieved by reacting 3,5-dichloro-L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: N-Boc-3,5-dichloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Deprotection Reactions: TFA or HCl in solvents like ethyl acetate or dioxane are used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Deprotection Reactions: 3,5-dichloro-L-tyrosine is formed after Boc removal.
科学的研究の応用
Chemistry: N-Boc-3,5-dichloro-L-tyrosine is used as a building block in the synthesis of complex organic molecules and peptides. It serves as a protected amino acid that can be incorporated into peptide chains without interfering with other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of N-Boc-3,5-dichloro-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its biological targets .
類似化合物との比較
- N-Boc-3,4-dichloro-L-phenylalanine
- N-Boc-3,5-dichloro-L-phenylalanine
- N-Boc-3,5-dibromo-L-tyrosine
Comparison: N-Boc-3,5-dichloro-L-tyrosine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct properties and applications .
特性
分子式 |
C14H17Cl2NO5 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) |
InChIキー |
GRNLRGVZPAASPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)



![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)


amine](/img/structure/B12104135.png)

![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate](/img/structure/B12104146.png)
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
